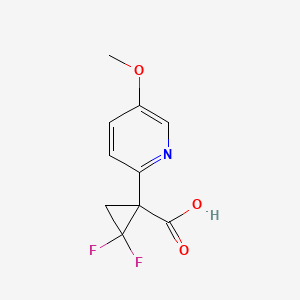![molecular formula C9H18ClNO B13587216 O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride CAS No. 2792185-27-2](/img/structure/B13587216.png)
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-({bicyclo[222]octan-2-yl}methyl)hydroxylamine hydrochloride is a chemical compound that features a bicyclo[222]octane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the bicyclo[2.2.2]octane core, which is then further functionalized to introduce the hydroxylamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions for nucleophilic substitution typically involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bicyclo[2.2.2]octane core provides structural stability and influences the compound’s physicochemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in drug design, offering improved metabolic stability and water solubility.
Cubane: Another bioisostere with unique structural properties but less stable under certain conditions.
2-Oxabicyclo[2.2.2]octane: Similar to the bicyclo[2.2.2]octane core but with an oxygen atom incorporated, offering different reactivity and properties.
Uniqueness
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride is unique due to its combination of the bicyclo[2.2.2]octane core and the hydroxylamine group. This combination provides a balance of stability, reactivity, and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
2792185-27-2 |
|---|---|
Formule moléculaire |
C9H18ClNO |
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
O-(2-bicyclo[2.2.2]octanylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-11-6-9-5-7-1-3-8(9)4-2-7;/h7-9H,1-6,10H2;1H |
Clé InChI |
PUCHLOSWGTWIKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CC2CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


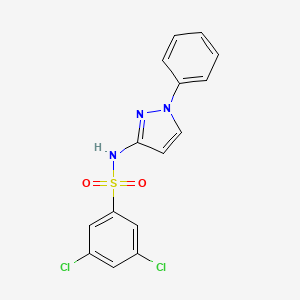
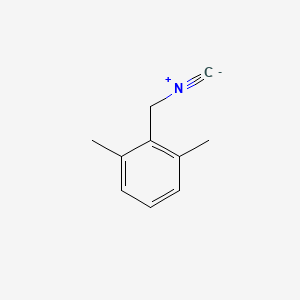
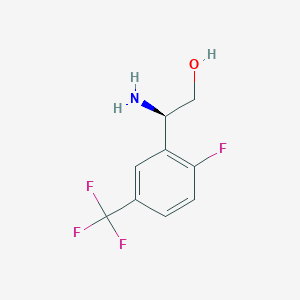
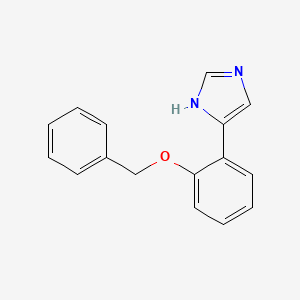
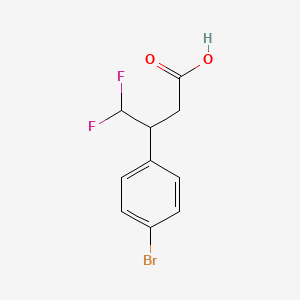
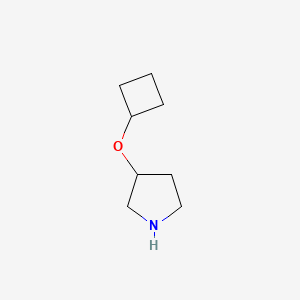
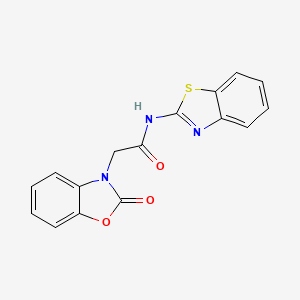
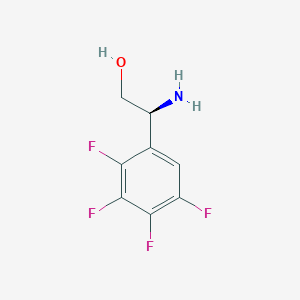
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)
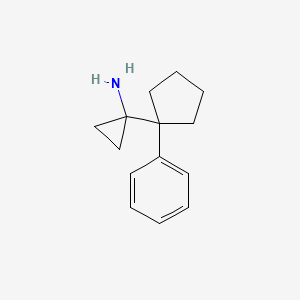
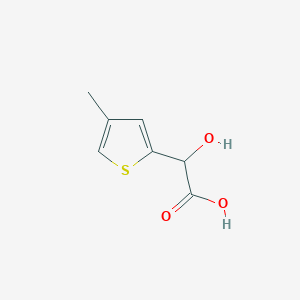
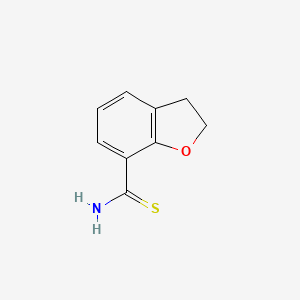
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13587226.png)
